

An In-depth Technical Guide on Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-amino-4-phenylthiophene-3-carboxylate
Cat. No.:	B1348627

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, spectral data, and synthesis of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**. It includes detailed experimental protocols and explores the compound's relevance in biological systems, particularly its role as a potential modulator of G-protein coupled receptors.

Compound Identification and Core Physical Properties

Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound featuring a thiophene ring, a versatile building block in medicinal chemistry and organic synthesis.^[1] Its structure incorporates an amino group and a carboxylate ester, making it a valuable intermediate for creating more complex molecules.^[1]

Table 1: Core Physical and Chemical Properties

Property	Value	Source
IUPAC Name	methyl 2-amino-4-phenylthiophene-3-carboxylate	[1] [2]
CAS Number	67171-55-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[1] [2]
Molecular Weight	233.29 g/mol	[1] [2]
Monoisotopic Mass	233.05104977 Da	[2]
InChIKey	KHNSKPUYBBZGLW-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	COC(=O)C1=C(SC=C1C2=CC=CC=C2)N	[1] [2]
Appearance	Yellow crystals or powder (inferred from ethyl ester analog)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**.

Table 2: Summary of Spectroscopic Data

Technique	Observation	Source
Mass Spectrometry (MS)	Molecular ion peak at mass-to-charge ratio (m/z) of 233, corresponding to the molecular formula.	[1]
Infrared (IR) Spectroscopy	Strong absorption band at 1666 cm^{-1} , characteristic of the carbonyl (C=O) stretching vibration of the ester group.	[1]
^1H NMR	Spectra are available for detailed structural analysis.	[4][5]
^{13}C NMR	Spectra are available for detailed structural analysis.	[2]

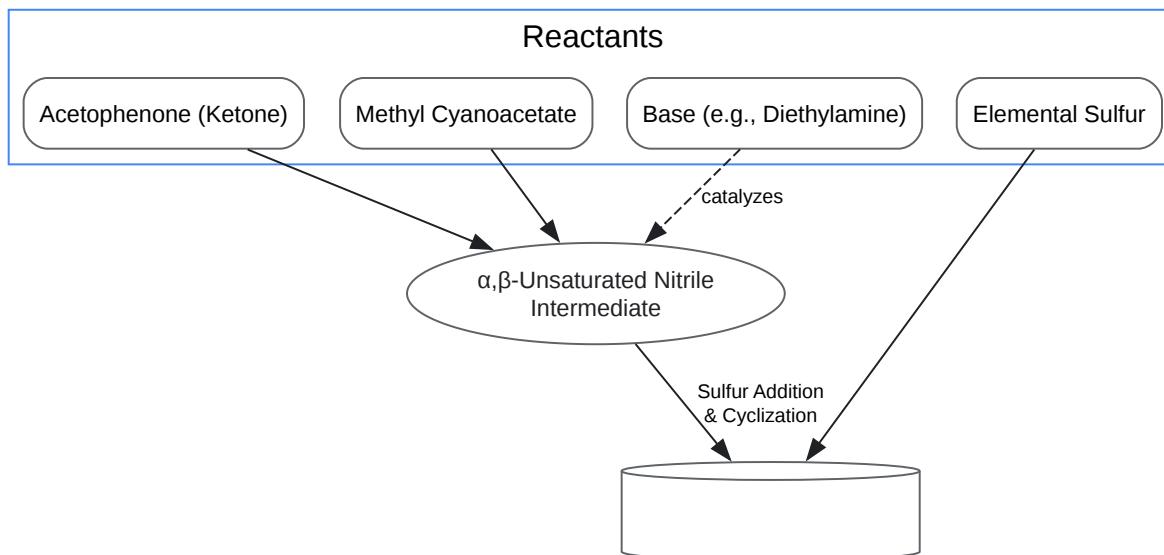
Experimental Protocols: Synthesis via Gewald Reaction

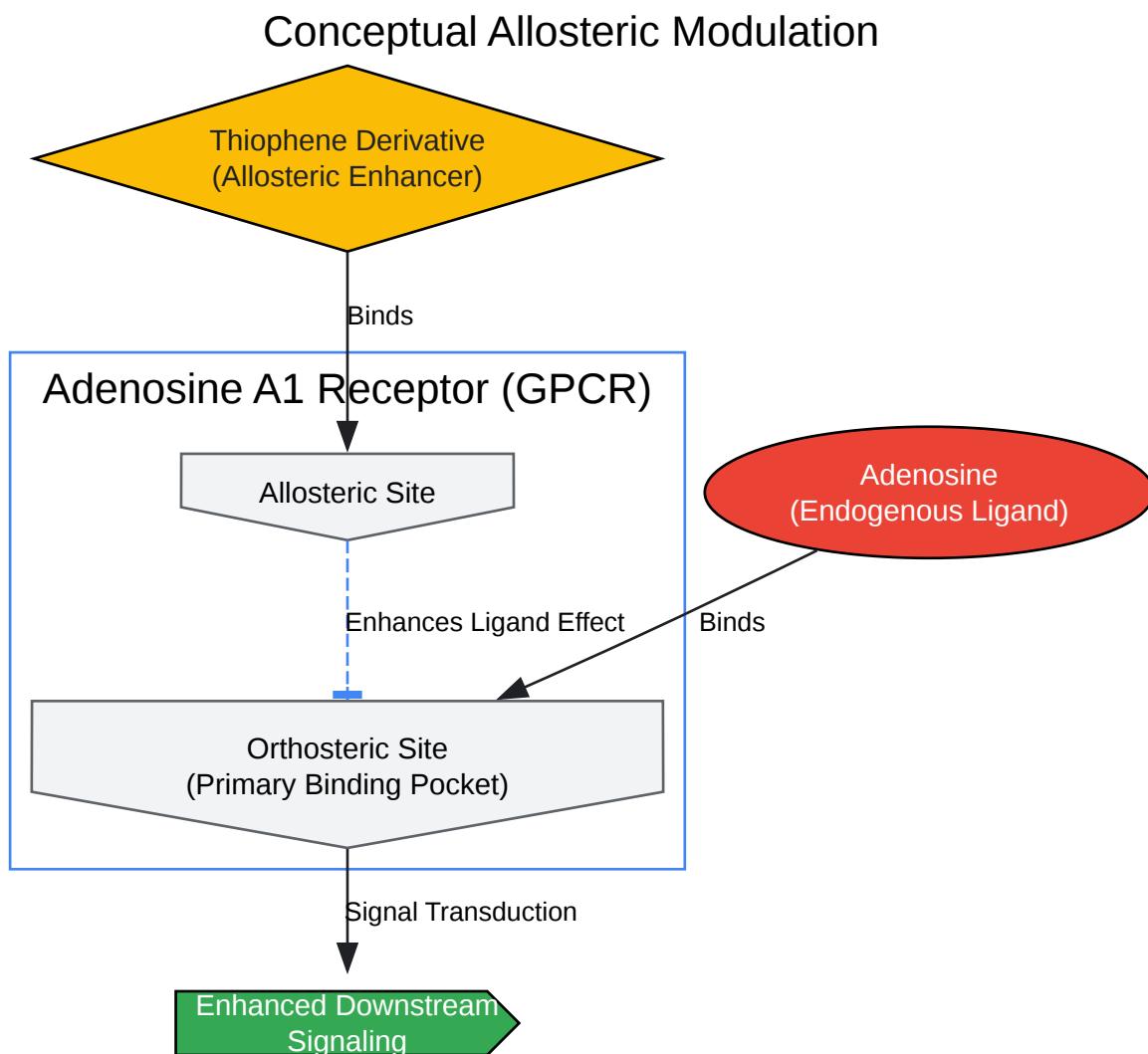
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[6] This reaction involves the condensation of a ketone (or aldehyde), an α -cyanoester, and elemental sulfur in the presence of a base.[7]

Overall Reaction Scheme:

Acetophenone + Methyl Cyanoacetate + Sulfur \rightarrow **Methyl 2-amino-4-phenylthiophene-3-carboxylate**

Detailed Methodology:


The synthesis is typically performed as a one-pot or two-step procedure.[8]


- Knoevenagel Condensation: The first step is the Knoevenagel condensation between the ketone (acetophenone) and the α -cyanoester (methyl cyanoacetate) to form a stable α,β -unsaturated nitrile intermediate.[7] This is typically catalyzed by a base like diethylamine or piperidine.

- **Sulfur Addition and Cyclization:** Elemental sulfur is then added to the reaction mixture. The sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the final 2-aminothiophene ring system.[7]

A representative protocol for a similar ethyl ester derivative involves dissolving the ketone and cyanoacetate in a solvent like ethanol, adding a base (e.g., diethylamine) and elemental sulfur, and stirring the mixture at a moderately elevated temperature (e.g., 50°C) for several hours.[9] The reaction progress is monitored by thin-layer chromatography (TLC).[9] Upon completion, the product is typically isolated by quenching the reaction with water, extracting with an organic solvent (like ethyl acetate), and purifying the crude product via column chromatography.[9]

Gewald Reaction Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 2-amino-4-phenylthiophene-3-carboxylate | 67171-55-5 [smolecule.com]
- 2. Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-phenylthiophene-3-carboxylate, 96% 1 g | Request for Quote [thermofisher.com]
- 4. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Methyl 2-amino-4-phenylthiophene-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348627#methyl-2-amino-4-phenylthiophene-3-carboxylate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com